N-(3-chlorophenyl)-6-oxo-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-diene-11-carbothioamide N-(3-chlorophenyl)-6-oxo-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-diene-11-carbothioamide
Brand Name: Vulcanchem
CAS No.: 399001-85-5
VCID: VC4635510
InChI: InChI=1S/C18H18ClN3OS/c19-14-3-1-4-15(8-14)20-18(24)21-9-12-7-13(11-21)16-5-2-6-17(23)22(16)10-12/h1-6,8,12-13H,7,9-11H2,(H,20,24)
SMILES: C1C2CN(CC1C3=CC=CC(=O)N3C2)C(=S)NC4=CC(=CC=C4)Cl
Molecular Formula: C18H18ClN3OS
Molecular Weight: 359.87

N-(3-chlorophenyl)-6-oxo-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-diene-11-carbothioamide

CAS No.: 399001-85-5

Cat. No.: VC4635510

Molecular Formula: C18H18ClN3OS

Molecular Weight: 359.87

* For research use only. Not for human or veterinary use.

N-(3-chlorophenyl)-6-oxo-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-diene-11-carbothioamide - 399001-85-5

Specification

CAS No. 399001-85-5
Molecular Formula C18H18ClN3OS
Molecular Weight 359.87
IUPAC Name N-(3-chlorophenyl)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carbothioamide
Standard InChI InChI=1S/C18H18ClN3OS/c19-14-3-1-4-15(8-14)20-18(24)21-9-12-7-13(11-21)16-5-2-6-17(23)22(16)10-12/h1-6,8,12-13H,7,9-11H2,(H,20,24)
Standard InChI Key OXJGXPPINCQWFV-UHFFFAOYSA-N
SMILES C1C2CN(CC1C3=CC=CC(=O)N3C2)C(=S)NC4=CC(=CC=C4)Cl

Introduction

N-(3-chlorophenyl)-6-oxo-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-diene-11-carbothioamide is a synthetic compound with a complex tricyclic structure. Its molecular formula is C18H18ClN3OSC_{18}H_{18}ClN_3OS, and it has a molecular weight of 359.87 g/mol . This compound belongs to the class of heterocyclic organic molecules and features a diazatricyclic core, a ketone group (6-oxo), and a carbothioamide functional group.

Synthesis

The synthesis of N-(3-chlorophenyl)-6-oxo-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-diene-11-carbothioamide involves multi-step organic reactions that typically include:

  • Formation of the tricyclic core via cyclization reactions.

  • Introduction of the chlorophenyl group through substitution reactions.

  • Addition of the carbothioamide functional group using thiourea derivatives or similar reagents.

Detailed synthetic protocols are not explicitly available in the provided data but would involve standard organic chemistry methodologies for heterocyclic compounds.

Biological and Pharmacological Significance

Although specific biological studies on this compound are not detailed in the search results, structurally similar heterocyclic compounds have demonstrated:

  • Antimicrobial activity: Compounds with similar frameworks often inhibit bacterial or fungal growth by targeting essential enzymes or cellular structures .

  • Anticancer potential: Tricyclic compounds with carbothioamide groups have been explored for their ability to induce apoptosis in cancer cells .

Pharmaceutical Research

The compound’s unique structure suggests potential applications in drug discovery, particularly as:

  • Enzyme inhibitors (e.g., targeting kinases or oxidases).

  • Antimicrobial agents due to its heterocyclic framework.

Material Science

The presence of multiple functional groups may allow for its use in materials chemistry as ligands or building blocks for complex molecular assemblies.

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